molecular formula C22H29N3O4 B4927803 N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline

Cat. No. B4927803
M. Wt: 399.5 g/mol
InChI Key: JJHXQXGDXFTYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NM-1, and it is a potent inhibitor of protein kinases, which are enzymes involved in various cellular processes.

Mechanism of Action

NM-1 inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for the activation of various cellular processes. NM-1 has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
NM-1 has been found to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. NM-1 has also been found to have anti-inflammatory effects and to reduce oxidative stress, which are both implicated in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of NM-1 is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors, such as staurosporine and genistein. NM-1 is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of NM-1 is its solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on NM-1. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to NM-1. Additionally, the use of NM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of more effective drug delivery systems for NM-1, such as nanoparticles and liposomes, is an area of interest for improving its therapeutic efficacy.

Synthesis Methods

The synthesis of NM-1 involves the reaction of 5-(4-morpholinyl)-2-nitroaniline with 4-tert-butylphenol and 2-chloroethyl ether. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethylacetamide. The reaction yields NM-1 as a yellow solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

NM-1 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several protein kinases that play a crucial role in the growth and proliferation of cancer cells. NM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)17-4-7-19(8-5-17)29-13-10-23-20-16-18(6-9-21(20)25(26)27)24-11-14-28-15-12-24/h4-9,16,23H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXQXGDXFTYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

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